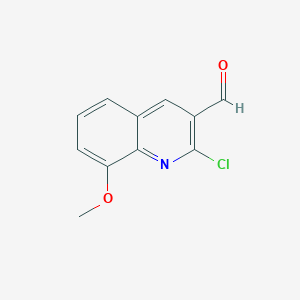

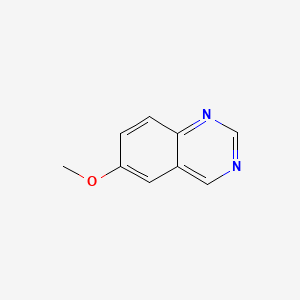

2-氯-8-甲氧基喹啉-3-甲醛

描述

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of various research studies . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .

Synthesis Analysis

This compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various spectroscopic methods such as UV-Vis, IR, and NMR .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-8-methoxyquinoline-3-carbaldehyde are classified according to the reactivity of the chlorine atom and aldehydic group . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various techniques such as UV-Vis, IR, and NMR .科学研究应用

喹啉环体系的合成

2-氯-8-甲氧基喹啉-3-甲醛是合成喹啉环体系的关键中间体。喹啉骨架是许多具有药理活性的化合物中常见的一种结构。 研究人员已经开发出多种合成这种化合物的策略,该化合物可用于构建稠合或二元喹啉核心杂环体系 .

抗菌剂的开发

该化合物已用于开发新型抗菌剂。通过修饰喹啉结构,科学家可以创建具有潜在抗多种细菌菌株活性的衍生物。 这在抗击耐药菌方面尤为重要 .

抗氧化特性

2-氯-8-甲氧基喹啉-3-甲醛的衍生物已显示出有希望的抗氧化活性。抗氧化剂对于保护机体免受氧化应激和相关疾病至关重要。 这些化合物的自由基清除活性已得到评估,显示出巨大的潜力 .

分子对接研究

使用该化合物的衍生物进行了分子对接研究,以预测它们与生物靶标的结合亲和力。 此类研究对于药物发现至关重要,使研究人员能够识别有希望的候选药物以供进一步开发 .

药代动力学分析

了解新化合物的药代动力学特性至关重要。 涉及 2-氯-8-甲氧基喹啉-3-甲醛衍生物的研究评估了它们的药物相似性和作为治疗剂的潜力,符合 Lipinski 的五规则 .

生物活性杂环化合物的合成

该化合物作为合成生物活性杂环化合物的基础结构单元。 这些化合物具有广泛的药理活性,在药物化学研究中具有价值 .

药物开发先导化合物

由于其结构特征和反应活性,2-氯-8-甲氧基喹啉-3-甲醛被认为是药物开发的先导化合物。 它的衍生物可以优化,以增强它们的生物活性并提高对特定靶标的选择性 .

杂环化学研究

该化合物在学术研究中也很重要,有助于理解杂环化学。 它有助于探索不同官能团的反应性和复杂杂环体系的合成 .

作用机制

Target of Action

Quinoline-based compounds, which include this compound, are known to have a broad spectrum of biological activities .

Mode of Action

It’s known that quinoline derivatives interact with their targets to exert their effects .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of quinoline derivatives .

生化分析

Biochemical Properties

2-Chloro-8-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways. Additionally, 2-Chloro-8-methoxyquinoline-3-carbaldehyde has been shown to interact with nucleophiles, leading to the formation of various bioactive compounds .

Cellular Effects

The effects of 2-Chloro-8-methoxyquinoline-3-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can inhibit certain kinases, thereby affecting phosphorylation cascades that are essential for cell proliferation and survival. Furthermore, 2-Chloro-8-methoxyquinoline-3-carbaldehyde has been reported to induce changes in gene expression, potentially leading to altered cellular functions .

属性

IUPAC Name |

2-chloro-8-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGAHTGLODITOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501115 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73568-28-2 | |

| Record name | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)

![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)